Product packaging for Nitralamine hydrochloride(Cat. No.:CAS No. 1432-75-3)

Nitralamine hydrochloride

Cat. No.: B072368
CAS No.: 1432-75-3
M. Wt: 297.20 g/mol
InChI Key: GDTAMXIEGHVJQA-UHFFFAOYSA-N
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Description

Nitralamine hydrochloride is a specialized organic compound of significant interest in biochemical and pharmacological research. Its core research value lies in its potential role as a modulator of key enzymatic pathways, particularly those involving nitric oxide synthase (NOS) and other heme-containing enzymes. Researchers utilize this stable, salt-form compound to investigate complex cell signaling cascades, oxidative stress responses, and the interplay between reactive nitrogen species and cellular metabolism. The hydrochloride salt enhances the compound's solubility and stability in aqueous buffers, facilitating its application in in vitro assay systems. Current studies focus on its effects on mitochondrial function and its potential to induce specific stress-response pathways in model cell lines. This reagent is essential for scientists exploring novel mechanisms of action, target identification, and pathway analysis in fields ranging from neurobiology to cancer research. As a research-grade chemical, it is supplied with comprehensive analytical data, including HPLC purity and mass spectrometry confirmation, to ensure experimental reproducibility and reliability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14Cl2N2O2S B072368 Nitralamine hydrochloride CAS No. 1432-75-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1432-75-3

Molecular Formula

C10H14Cl2N2O2S

Molecular Weight

297.20 g/mol

IUPAC Name

2-[1-(2-chlorophenyl)-2-nitroethyl]sulfanylethanamine;hydrochloride

InChI

InChI=1S/C10H13ClN2O2S.ClH/c11-9-4-2-1-3-8(9)10(7-13(14)15)16-6-5-12;/h1-4,10H,5-7,12H2;1H

InChI Key

GDTAMXIEGHVJQA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(C[N+](=O)[O-])SCCN)Cl.Cl

Canonical SMILES

C1=CC=C(C(=C1)C(C[N+](=O)[O-])SCCN)Cl.Cl

Synonyms

Nitralamine hydrochloride

Origin of Product

United States

Advanced Synthetic Methodologies for Nitralamine Hydrochloride and Analogues

Strategies for Carbon-Sulfur Bond Formation in Thioether Precursors

The formation of the thioether linkage is a critical step in the synthesis of Nitralamine (B12807001) hydrochloride. This can be approached in two primary ways: by reacting a nucleophilic sulfur species with an electrophilic carbon or vice-versa.

One prominent strategy involves the conjugate addition of a thiol to a nitroalkene. Specifically, the Michael addition of cysteamine (B1669678) or a protected equivalent to a β-nitrostyrene derivative is a highly effective method. researchgate.netrsc.orgnih.gov The strong electron-withdrawing nature of the nitro group activates the alkene for nucleophilic attack by the thiol. researchgate.net To prevent side reactions with the amine functionality of cysteamine, it is often necessary to use a protected form, such as N-Boc-cysteamine. chemicalforums.comrsc.org The reaction proceeds readily, often under mild basic conditions, to form the desired carbon-sulfur bond.

Alternatively, the thioether can be formed via a nucleophilic substitution (SN2) reaction. This would involve reacting a thiol, such as a protected cysteamine, with a suitable electrophile, like a halide or a sulfonate ester derivative of the 1-(2-chlorophenyl)-2-nitroethanol precursor. This classic approach, an adaptation of the Williamson ether synthesis, is widely used for preparing thioethers. youtube.com The choice between the Michael addition and SN2 pathway often depends on the availability and stability of the respective precursors.

Methodologies for Stereoselective Introduction of the Nitro-Substituted Carbon Center

The stereocenter in Nitralamine hydrochloride is the carbon atom bearing the nitro group and attached to the aromatic ring. The stereoselective construction of this center is paramount for producing enantiomerically pure analogues. The most common and effective method for this is the asymmetric Henry (nitroaldol) reaction or the related nitro-Mannich (aza-Henry) reaction. wikipedia.orgucl.ac.uk

The asymmetric Henry reaction involves the addition of a nitronate, generated from a nitroalkane like nitromethane (B149229), to an aldehyde, in this case, 2-chlorobenzaldehyde (B119727). psu.edubuchler-gmbh.com The use of chiral catalysts is essential to control the stereochemical outcome. A variety of catalysts have been developed for this purpose, including complexes of copper, cobalt, and other transition metals with chiral ligands. wikipedia.orgthieme-connect.commdpi.com

Table 1: Catalyst Systems for Asymmetric Henry Reaction of Aromatic Aldehydes with Nitromethane

Catalyst System Aldehyde Yield (%) ee (%) Reference
(S,S)-PyBidine–CoCl₂ 2-Cl-C₆H₄CHO 85 87 thieme-connect.com
(S,S)-PyBidine–Ni(OAc)₂ 2-Cl-C₆H₄CHO 97 93 thieme-connect.com
Cu(OAc)₂·H₂O / Chiral Ligand 1a 4-NO₂-C₆H₄CHO 97 69 (S) mdpi.com
Co(OAc)₂ / Chiral Ligand 1e 4-NO₂-C₆H₄CHO 92 75 (R) mdpi.com
Shibasaki Catalyst (Yb/K/BINOL) Various Aryl Good Good wikipedia.org

The nitro-Mannich reaction offers an alternative route, where a nitroalkane adds to an imine. wikipedia.orgnumberanalytics.comnih.gov This would involve forming an imine from 2-chlorobenzaldehyde and then reacting it with nitromethane in the presence of a chiral catalyst. The resulting β-nitroamine products can be valuable intermediates. numberanalytics.comnih.gov

Synthesis of the Chloro-Substituted Aromatic Ring System

The 2-chloro-substituted phenyl moiety is a key structural feature of this compound. The starting material for most synthetic routes is typically a commercially available, pre-functionalized chloro-aromatic compound. 2-Chlorobenzaldehyde is the most logical starting point for syntheses commencing with a Henry or nitro-Mannich reaction. nih.govajgreenchem.com

Should a synthesis require the introduction of the chlorine atom at a later stage, standard electrophilic aromatic substitution reactions could be employed, although this is generally less efficient due to potential regioselectivity issues. nih.gov For the synthesis of analogues with different substitution patterns on the aromatic ring, a variety of substituted benzaldehydes are commercially available or can be synthesized through established methods. acs.orgnih.gov

Formation of the Primary Amine Moiety and its Hydrochloride Salt

The primary amine in this compound originates from the cysteamine fragment. If a protected form of cysteamine, such as N-Boc-cysteamine, is used during the thioether formation step, a deprotection step is required. The tert-butoxycarbonyl (Boc) group is commonly used due to its stability under various reaction conditions and its facile removal under acidic conditions. researchgate.netmdpi.comtotal-synthesis.com Treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent efficiently removes the Boc group to reveal the primary amine. researchgate.netmdpi.com

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free amine with hydrogen chloride, which can be in the form of a gas or a solution in an organic solvent like dioxane or ether. chemicalforums.comacs.org The hydrochloride salt often has improved stability and crystallinity compared to the free base, which facilitates purification and handling. acs.org The formation of the salt is a straightforward acid-base reaction where the lone pair of the amine nitrogen accepts a proton from HCl. acs.org

Total Synthesis Approaches and Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound highlights the key bond disconnections and strategic intermediates. The primary amine hydrochloride suggests a final acidification step from the free amine. The thioether linkage can be disconnected via a Michael addition, leading back to a protected cysteamine and a β-nitrostyrene intermediate. Alternatively, an SN2 disconnection points to a protected cysteamine and a 1-(2-chlorophenyl)-2-nitroethyl derivative with a suitable leaving group.

The β-nitrostyrene intermediate (2-chloro-β-nitrostyrene) can be synthesized via a Henry (nitroaldol) reaction between 2-chlorobenzaldehyde and nitromethane, followed by dehydration. acs.orggoogle.comgoogle.com This pathway is often favored due to the high reactivity of nitroalkenes in Michael additions. researchgate.net

Proposed Retrosynthetic Pathway:

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This retrosynthetic strategy breaks down the target molecule into readily available starting materials and utilizes well-established and high-yielding reactions for its assembly.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity of the synthesis of this compound and its analogues. For the key stereocenter-forming step, the asymmetric Henry or nitro-Mannich reaction, several parameters can be fine-tuned.

The choice of catalyst and ligand is paramount. As shown in Table 1, different metal-ligand combinations can offer varying degrees of yield and enantioselectivity. thieme-connect.commdpi.com The solvent can also play a significant role, with solvents like THF, toluene, or dichloromethane (B109758) being commonly employed. thieme-connect.comsci-hub.se Temperature is another critical factor; low temperatures often enhance stereoselectivity. nih.gov The nature of the base used to generate the nitronate in the Henry reaction can also influence the outcome. sci-hub.se

For the Michael addition step, the reaction is generally efficient. Optimization may involve the choice of base to facilitate the deprotonation of the thiol and the solvent system to ensure solubility of all reactants.

Response surface methodology (RSM) and other statistical design of experiment (DoE) approaches can be powerful tools for systematically optimizing multiple reaction variables simultaneously to identify the ideal conditions for antifungal compound production. bohrium.comnih.gov

Table 2: Factors Influencing Yield and Selectivity in Asymmetric Nitro-Mannich Reactions

Parameter Effect on Reaction Optimization Strategy
Catalyst/Ligand Determines stereochemical outcome and reaction rate. Screening of various chiral ligands and metal precursors.
Solvent Affects solubility, catalyst activity, and transition state stability. Testing a range of aprotic and protic solvents.
Temperature Lower temperatures generally improve enantioselectivity. Running reactions at temperatures from ambient to -78 °C.
Base Influences the rate of nitronate formation and can affect catalyst performance. Use of organic or inorganic bases of varying strength.
Substrate Concentration Can impact reaction kinetics and catalyst turnover. Optimization through kinetic studies.

Scale-Up Considerations and Process Chemistry Investigations

Transitioning the synthesis of this compound from a laboratory scale to an industrial process introduces several challenges. The use of nitroalkanes, particularly low molecular weight ones like nitromethane, on a large scale requires careful safety considerations due to their potential instability. nih.govacs.org Continuous flow chemistry platforms are being developed to generate and use nitroalkanes on-demand, thereby avoiding the isolation and storage of large quantities of these hazardous intermediates. nih.govacs.org

The scalability of catalytic reactions, such as the asymmetric Henry reaction, is another important consideration. Catalyst loading, stability, and cost become critical factors. numberanalytics.com The development of robust and recyclable catalysts is an active area of research to improve the economic viability of such processes.

Purification methods must also be scalable. Crystallization is often preferred over chromatography for large-scale production due to lower cost and solvent consumption. The formation of the hydrochloride salt at the final stage can be advantageous as it often induces crystallization, simplifying the isolation of the final product in high purity. acs.org Process safety assessments, including thermal hazard analysis of exothermic steps, are essential before any scale-up operations. numberanalytics.com

Chemical Reactivity and Transformation Pathways of Nitralamine Hydrochloride

Reaction Mechanisms Involving the Primary Amine Functionality

The primary amine group, present as a hydrochloride salt, is a defining feature of Nitralamine's molecular structure. Its reactivity is characterized by the nucleophilic nature of the nitrogen's lone pair of electrons and its ability to participate in acid-base chemistry. libretexts.orglibretexts.org

Nucleophilic Reactivity of the Amine

The nitrogen atom in the primary amine of Nitralamine (B12807001) possesses a lone pair of electrons, making it an effective nucleophile. libretexts.org This allows it to react with a variety of electrophilic compounds. masterorganicchemistry.com However, in its hydrochloride salt form, the amine is protonated (R-NH3+), which significantly diminishes its nucleophilicity as the lone pair is engaged in a bond with a proton. For the amine to act as a nucleophile, it must first be deprotonated by a base to liberate the free amine (R-NH2).

Once in its free base form, the primary amine can undergo several key reactions:

Alkylation: The amine can react directly with alkyl halides in an SN2 reaction to form secondary amines. libretexts.org This reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to further alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgmsu.edu

Acylation: Reaction with electrophilic acyl compounds like acid chlorides or anhydrides yields amides. This reaction is typically robust and proceeds via a nucleophilic addition-elimination pathway. msu.edu

Reaction with Carbonyls: Primary amines react with aldehydes and ketones to form imines (Schiff bases) through a reversible addition-elimination process. These imines can be subsequently reduced to secondary amines. msu.edu

Hinsberg Test: Reaction with benzenesulfonyl chloride can distinguish primary amines. libretexts.orgmsu.edu Primary amines form a sulfonamide that is soluble in aqueous base due to its acidic proton on the nitrogen. libretexts.org

The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia, influenced by both electron-donating alkyl groups and steric hindrance. masterorganicchemistry.comresearchgate.net

Amine Protonation and Acid-Base Equilibria

As a hydrochloride salt, the amine group in Nitralamine hydrochloride exists predominantly in its protonated, water-soluble ammonium form (R-NH3+). The position of this equilibrium is dictated by the pH of the solution and the pKa of the conjugate acid. libretexts.orgpressbooks.pub

The pKa value for the ammonium ion of a typical primary alkylamine is in the range of 10 to 11. pressbooks.pubvanderbilt.eduunizin.org This value is a measure of the acidity of the ammonium ion. A higher pKa indicates a weaker acid, which corresponds to a stronger conjugate base (the free amine). pressbooks.pub The equilibrium between the protonated form (R-NH3+) and the free amine form (R-NH2) can be described by the following equation:

R-NH3+ + H2O ⇌ R-NH2 + H3O+

At a pH below the pKa of the ammonium ion, the protonated form predominates. Conversely, at a pH above the pKa, the deprotonated, free amine form is the major species. This acid-base chemistry is fundamental to controlling the nucleophilic character of the amine.

Table 1: Typical pKa Values for the Conjugate Acids of Various Amines
AmineStructurepKa of Conjugate Acid (R-NH3+)
AmmoniaNH39.26 pressbooks.pub
MethylamineCH3NH210.66 libretexts.org
Ethylamine (B1201723)CH3CH2NH210.8 vanderbilt.edu
PropylamineCH3CH2CH2NH210.71 unizin.org
AnilineC6H5NH24.63 unizin.org

Transformations of the Nitroalkane Group

The nitroalkane group (R-NO2) is a versatile functional group characterized by its strong electron-withdrawing nature, which influences the acidity of adjacent C-H bonds and allows for a variety of chemical transformations. wikipedia.org

Reduction Pathways of Nitroalkanes

The most significant reaction of the nitroalkane group is its reduction to a primary amine. This transformation is a cornerstone of organic synthesis and can be achieved using various reagents and conditions. wikipedia.orgacs.org

Common methods for the reduction of aliphatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H2) and a metal catalyst. acs.org Common catalysts include Palladium on carbon (Pd/C), Platinum oxide (PtO2), and Raney Nickel (Ra-Ni). acs.org The reaction is typically clean and efficient: R-NO2 + 3 H2 → R-NH2 + 2 H2O. wikipedia.org

Metal-Acid Systems: Classic methods involve the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). acs.org

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce nitro groups, they are less commonly used for simple nitroalkanes compared to catalytic hydrogenation due to their high reactivity. acs.org

Other Reagents: A variety of other systems have been developed for this transformation, including iron in the presence of calcium chloride (Fe/CaCl2) and trichlorosilane (B8805176) (HSiCl3) with a tertiary amine, which offer mild and chemoselective reduction conditions. organic-chemistry.org

Table 2: Selected Reagents for Nitroalkane Reduction
Reagent/SystemTypical ConditionsKey Features
H2 / Pd/CHydrogen gas, Palladium on carbon catalystCommon, efficient, clean conversion to amine. acs.org
Fe / HClIron metal in hydrochloric acidClassic method for nitro group reduction. acs.org
Sn / HClTin metal in hydrochloric acidAnother classic "reducing metal" method. acs.org
HSiCl3 / Et3NTrichlorosilane and TriethylamineMild, metal-free reduction of aliphatic nitro groups. organic-chemistry.org
BiocatalystsWhole-cell biocatalysts (e.g., Peptostreptococcus productus)Enzymatic reduction under specific pH and temperature. researchgate.net

Reactivity at the Alpha-Carbon to the Nitro Group

The strong electron-withdrawing effect of the nitro group significantly increases the acidity of the protons on the adjacent carbon atom (the α-carbon). wikipedia.orgteachy.app This makes the α-carbon a site of potential reactivity.

Acidity and Nitronate Formation: The α-protons of nitroalkanes are acidic enough to be removed by a base, with aqueous pKa values estimated to be around 11. wikipedia.org Deprotonation results in the formation of a resonance-stabilized anion called a nitronate. wikipedia.orgwikipedia.org

Henry Reaction (Nitro-Aldol Reaction): The nucleophilic nitronate can add to aldehydes or ketones in a reaction known as the Henry reaction, forming a β-nitro alcohol. wikipedia.org This is a powerful carbon-carbon bond-forming reaction. All steps of the Henry reaction are reversible. wikipedia.org

Nef Reaction: Primary or secondary nitroalkanes can be converted into aldehydes or ketones via the Nef reaction. wikipedia.orgnumberanalytics.com This transformation typically involves forming the nitronate salt first, followed by hydrolysis under strong acidic conditions (pH < 1). wikipedia.orgorganic-chemistry.org The mechanism proceeds through protonation of the nitronate to a nitronic acid, which is then hydrolyzed to the carbonyl compound. wikipedia.orgalfa-chemistry.com

Reactivity of the Thioether Linkage

The thioether (or sulfide) linkage (R-S-R') is another key reactive site within the this compound structure. Unlike its oxygen analog (an ether), the sulfur atom is more nucleophilic and easily oxidized. masterorganicchemistry.comlibretexts.org

The primary reactivity of the thioether group is oxidation. Thioethers can be oxidized to two stable higher oxidation states:

Sulfoxide (B87167) Formation: Mild oxidation of the thioether results in the formation of a sulfoxide (R-SO-R'). Common oxidizing agents for this selective transformation include one equivalent of hydrogen peroxide (H2O2) or sodium metaperiodate (NaIO4). jchemrev.combeilstein-journals.org The mechanism of oxidation with H2O2 is believed to involve a nucleophilic attack of the sulfur atom on the peroxide. nih.gov

Sulfone Formation: Stronger oxidation conditions or the use of excess oxidant will convert the thioether directly to a sulfone (R-SO2-R'). jchemrev.com Alternatively, a sulfoxide can be further oxidized to a sulfone. beilstein-journals.orgresearchgate.net Reagents like excess H2O2 at elevated temperatures or potassium permanganate (B83412) (KMnO4) can be used. beilstein-journals.orgacs.org

The rate of thioether oxidation can be influenced by the electronic environment. Electron-donating groups attached to the sulfur atom increase its nucleophilicity and generally accelerate the rate of oxidation. nih.gov In biological systems, reactive oxygen species (ROS) like hypochlorite (B82951) can oxidize thioethers much more rapidly than hydrogen peroxide. nih.govacs.org

Table 3: Oxidation States of the Thioether Moiety
Functional GroupOxidation State of SulfurTypical Oxidizing Agent(s)
Thioether (Sulfide)-2-
Sulfoxide0H2O2 (1 eq.), NaIO4, m-CPBA (1 eq.) jchemrev.comacs.org
Sulfone+2H2O2 (excess), KMnO4, Chromic acid jchemrev.comacs.org

Electrophilic and Nucleophilic Reactions of the Chlorophenyl Moiety

The 2-chloro-4-nitrophenyl moiety of this compound is highly activated towards nucleophilic aromatic substitution (SNA r). The strong electron-withdrawing nitro group, positioned ortho and para to the chlorine atom, significantly stabilizes the negatively charged Meisenheimer complex intermediate, thus facilitating the displacement of the chloride ion by a nucleophile. koreascience.krrsc.orgdiva-portal.org

The rate of these reactions is dependent on the nucleophile and the solvent system. koreascience.krrsc.org Studies on similar 2-chloro-4-nitrophenyl systems have shown that a wide range of nucleophiles can displace the chlorine atom. The reaction generally follows pseudo-first-order kinetics, and the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. rsc.org

Table 2: Predicted Reactivity of the Chlorophenyl Moiety in this compound

Reaction TypeReagentPotential Product
Nucleophilic Aromatic SubstitutionStrong Nucleophile (e.g., RO⁻, RNH₂)Corresponding ether or amine derivative

This table is based on the established reactivity of 2-chloro-4-nitrophenyl systems.

Degradation Kinetics and Pathways under Controlled Chemical Conditions

The degradation of this compound can be expected to proceed through hydrolytic, photochemical, and thermal pathways, primarily involving the nitrosamine (B1359907) and chlorophenyl moieties.

While specific hydrolysis data for this compound is unavailable, the general behavior of nitrosamines in aqueous solutions suggests that it would be susceptible to hydrolysis, particularly under acidic conditions. Protolytic denitrosation, leading to the cleavage of the N-NO bond to form the corresponding secondary amine and nitrous acid, is a known degradation pathway for nitrosamines in acidic media. nih.gov The rate of this hydrolysis is often pH-dependent. freethinktech.com

The chlorophenyl moiety may also undergo hydrolysis, especially at elevated temperatures and extreme pH values, to replace the chlorine atom with a hydroxyl group, although this is generally a slower process compared to the degradation of the nitrosamine function.

Nitrosamines are known to be photolabile and undergo degradation upon exposure to ultraviolet (UV) light. acs.org The primary photochemical process is the homolytic cleavage of the N-N bond, leading to the formation of an amino radical and nitric oxide. acs.orgnih.gov The subsequent reactions of these radical species can lead to a variety of degradation products.

Table 3: Potential Photochemical Degradation Products of this compound

Initial ReactantConditionMajor TransformationPotential Products
This compoundUV IrradiationN-N bond cleavage2-((2-chloro-4-nitrophenyl)methyl)thio)ethanamine, Nitric oxide, and further degradation products

This table is based on the general photochemical behavior of N-nitrosamines.

The thermal stability of nitrosamines varies depending on their structure. Thermal decomposition can be initiated by the homolytic cleavage of the N-NO bond. google.com For some nitrosamines, decomposition can occur at elevated temperatures, leading to the formation of the corresponding amine and other volatile products. researchgate.net Base-catalyzed decomposition has also been observed for certain nitrosamines. google.com

In the case of this compound, heating could lead to the cleavage of the N-NO bond as the primary decomposition step. The presence of the hydrochloride salt may influence the decomposition pathway.

Investigation of Potential N-Nitrosamine Formation from Amine Precursors in Specific Chemical Environments

The formation of N-nitrosamines is a well-documented chemical process that typically involves the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid (HNO₂), which can be formed from nitrite (B80452) salts under acidic conditions. nih.govucalgary.ca The hydrochloride salt of an amine indicates that the amine is in its protonated form.

While primary amines can also undergo nitrosation, they typically form unstable diazonium salts that can lead to various other products. europa.eu Secondary amines are generally more prone to forming stable N-nitrosamines. europa.eu The potential for this compound to act as a precursor for N-nitrosamine formation would depend on whether it is a primary, secondary, or tertiary amine.

The general mechanism for N-nitrosamine formation is influenced by several factors:

pH: The reaction is often favored in acidic conditions, which facilitate the formation of the active nitrosating species. nih.gov

Concentration of Reactants: The rate of formation is dependent on the concentrations of both the amine precursor and the nitrosating agent. efpia.eu

Presence of Accelerators or Inhibitors: Certain compounds can catalyze or inhibit the nitrosation reaction. oregonstate.edu

Without specific studies on this compound, it is impossible to provide detailed research findings or kinetic data for its potential to form N-nitrosamines. The reactivity of the amine group could be influenced by the electronic effects of the nitro group on the molecule, but the extent of this influence has not been experimentally determined.

Advanced Spectroscopic and Chromatographic Characterization of Nitralamine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (1D and 2D NMR Techniques: ¹H, ¹³C, COSY, HSQC, HMBC)

A complete structural elucidation of Nitralamine (B12807001) hydrochloride would rely heavily on a suite of NMR experiments.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the chlorophenyl ring would likely appear as a complex multiplet in the downfield region. The aliphatic protons of the ethylthio and nitroethyl groups would appear more upfield, with their chemical shifts and splitting patterns providing information about their connectivity.

¹³C NMR: The carbon-13 NMR spectrum would show separate signals for each carbon atom, including those in the chlorophenyl ring, the thioether linkage, and the nitro-substituted ethyl group.

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure. COSY would establish proton-proton couplings, HSQC would correlate directly bonded proton-carbon pairs, and HMBC would reveal long-range proton-carbon correlations, piecing together the complete carbon skeleton and the positions of substituents.

Despite the theoretical utility of these techniques, a search of scientific databases and journals did not yield any published experimental ¹H, ¹³C, COSY, HSQC, or HMBC spectra for Nitralamine hydrochloride. Some chemical vendor websites offer predicted NMR data, but this is computationally generated and does not represent experimental findings. guidechem.com

Table 1: Anticipated ¹H NMR Data for this compound (Hypothetical)

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
Aromatic (C₆H₄Cl)7.2 - 7.6Multiplet
Methine (CH-S)4.5 - 5.0Triplet or Doublet of Doublets
Methylene (CH₂-NO₂)4.0 - 4.5Multiplet
Methylene (S-CH₂)2.8 - 3.3Triplet
Methylene (CH₂-NH₃⁺)3.0 - 3.5Triplet
Amine (NH₃⁺)8.0 - 9.0Broad Singlet

Table 2: Anticipated ¹³C NMR Data for this compound (Hypothetical)

Carbon AtomExpected Chemical Shift (ppm)
Aromatic (C-Cl)130 - 135
Aromatic (C-H)125 - 130
Aromatic (C-C)135 - 140
Methine (CH-S)50 - 60
Methylene (CH₂-NO₂)75 - 85
Methylene (S-CH₂)30 - 40
Methylene (CH₂-NH₃⁺)40 - 50

Mass Spectrometry (MS) for Accurate Mass Measurement and Fragmentation Analysis

Mass spectrometry is indispensable for determining the accurate mass of a compound and for obtaining structural information through fragmentation analysis.

LC-MS/MS would be the preferred method for analyzing this compound, allowing for its separation from any impurities before introduction into the mass spectrometer. HRMS would provide a highly accurate mass measurement of the parent ion, confirming its elemental composition (C₁₀H₁₄Cl₂N₂O₂S). Current time information in Lexington County, US. Tandem mass spectrometry (MS/MS) experiments would involve selecting the parent ion, fragmenting it, and analyzing the resulting product ions to elucidate the structure. Expected fragmentation pathways would include cleavage of the C-S bond, loss of the nitro group, and fragmentation of the ethylamine (B1201723) side chain. However, no specific LC-MS/MS or HRMS studies detailing the fragmentation pattern of this compound are available in the public domain.

Direct analysis of this compound by GC-MS is challenging due to its salt form and relatively low volatility. A derivatization step to a more volatile form would likely be necessary. Even with such strategies, no published GC-MS data or analytical methods for this compound could be located.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

The UV-Vis spectrum of this compound would be dominated by electronic transitions within the 2-chlorophenyl and nitro groups, which act as chromophores. The chlorinated benzene (B151609) ring is expected to show characteristic absorption bands in the UV region. The nitro group would also contribute to the UV absorption. The exact position and intensity of the maximum absorption wavelength (λmax) would be useful for quantitative analysis but remains undocumented in the scientific literature.

X-ray Crystallography for Solid-State Conformation and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its conformation, bond lengths, bond angles, and how the molecules pack together in a crystal lattice. While a structural data file (PDB: 158353) is listed in one database, the underlying experimental crystallographic information file (.cif) and the associated research publication containing the detailed crystal packing and conformational analysis for this compound are not publicly accessible. gnu-darwin.org Therefore, a definitive analysis of its solid-state structure remains unavailable.

Advanced Chromatographic Separation Techniques

Advanced chromatographic techniques are essential for ensuring the purity and quality of pharmaceutical substances. These methods allow for the separation, identification, and quantification of the main compound, its enantiomers, and any impurities.

Chiral Chromatography for Enantiomeric Purity Assessment

For chiral molecules, where different spatial arrangements of atoms (enantiomers) can exist, it is crucial to separate and quantify each form, as they can have different pharmacological and toxicological profiles. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method for this purpose. nih.gov

The development of a chiral separation method would involve screening various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), to find one that provides adequate resolution between the enantiomers. nih.govtsijournals.com The mobile phase composition, typically a mixture of a non-polar solvent like n-heptane and an alcohol modifier, would be optimized to achieve the best separation efficiency. tsijournals.com The detection is usually carried out using a UV detector at a wavelength where the compound absorbs light. tsijournals.com The enantiomeric purity is then determined by comparing the peak areas of the different enantiomers. nih.gov

Table 1: Hypothetical Chiral HPLC Method Parameters for Enantiomeric Purity Assessment of a Novel Compound

ParameterCondition
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Column Chiral Stationary Phase (e.g., Chiralpak® AD-H)
Mobile Phase e.g., n-Heptane:Ethanol:Diethylamine (92:8:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Method Development for Impurity Profiling and Quantification

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. nih.gov This is critical for ensuring the safety and efficacy of the final pharmaceutical product. The process involves developing a robust analytical method capable of separating the active pharmaceutical ingredient (API) from all its known and potential unknown impurities.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary techniques used for impurity profiling. nih.gov Method development would focus on optimizing parameters such as the stationary phase, mobile phase composition and gradient, column temperature, and detector settings to achieve the necessary sensitivity and selectivity for all potential impurities, including nitrosamines which are a common class of genotoxic impurities. nih.govajpaonline.com Regulatory guidelines often require that these methods be validated to demonstrate their accuracy, precision, linearity, and robustness. europeanpharmaceuticalreview.com The limit of detection (LOD) and limit of quantification (LOQ) for each impurity must be established to ensure they can be controlled at or below their specified limits. sigmaaldrich.com

Hyphenated Analytical Techniques for Comprehensive Chemical Analysis

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for the comprehensive analysis of complex mixtures. researchgate.netsaspublishers.comnih.gov These techniques are invaluable for the structural elucidation of unknown impurities and for providing unambiguous identification of compounds.

The most common hyphenated techniques in pharmaceutical analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.gov

LC-MS: This technique couples the separation power of HPLC or UHPLC with the mass-analyzing capabilities of a mass spectrometer. saspublishers.com It allows for the determination of the molecular weight of the parent compound and its impurities, as well as providing structural information through fragmentation analysis (MS/MS). nih.govresearchgate.net LC-MS is particularly useful for non-volatile and thermally labile compounds. saspublishers.com Different ionization sources, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be used depending on the analyte's properties. lcms.cznih.gov

GC-MS: GC-MS is suitable for volatile and thermally stable compounds. shimadzu.com The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. shimadzu.com This technique is highly sensitive and provides excellent chromatographic resolution. restek.com It is often used for the analysis of residual solvents and certain types of impurities. researchgate.net

Table 2: Overview of Hyphenated Techniques in Pharmaceutical Analysis

TechniqueSeparation MethodDetection MethodTypical Applications in Pharmaceutical Analysis
LC-MS High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC)Mass Spectrometry (MS)Impurity profiling, structural elucidation of degradation products, quantification of trace-level impurities, analysis of non-volatile compounds. saspublishers.comresearchgate.net
GC-MS Gas Chromatography (GC)Mass Spectrometry (MS)Analysis of volatile impurities, residual solvents, and thermally stable compounds. shimadzu.comrestek.com
LC-NMR High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyUnambiguous structure determination of unknown compounds and impurities. researchgate.net
CE-MS Capillary Electrophoresis (CE)Mass Spectrometry (MS)Analysis of chiral compounds, proteins, and peptides with high separation efficiency. researchgate.net

Computational and Theoretical Chemistry Studies of Nitralamine Hydrochloride

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are foundational to understanding the electronic architecture and inherent reactivity of molecules. nih.gov By solving the Schrödinger equation for a given system, albeit with approximations, QM methods offer profound insights into electron distribution, orbital energies, and the energetic landscape of chemical reactions. osti.gov

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. escholarship.org It is predicated on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density. cam.ac.ukrutgers.edu

For Nitralamine (B12807001) hydrochloride, DFT calculations are instrumental in determining its ground state properties. These calculations typically involve the optimization of the molecular geometry to find the lowest energy arrangement of atoms. Key properties that can be calculated include:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of the molecule.

Electron Density Distribution: A map of how electrons are distributed throughout the molecule, which is crucial for understanding chemical bonding and reactivity.

Molecular Electrostatic Potential (MEP): A visualization of the electrostatic potential on the surface of the molecule, which helps in identifying regions that are prone to electrophilic or nucleophilic attack. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

DFT calculations have been successfully applied to study related nitrosamine (B1359907) compounds, providing insights into their electronic structure and reactivity, which are often linked to their biological activity. researchgate.net For instance, studies on various N-nitrosamines have used DFT to investigate their electronic properties and predict reactivity trends. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and intermolecular interactions. mdpi.commdpi.com

For Nitralamine hydrochloride, MD simulations can reveal:

Conformational Flexibility: How the molecule changes its shape over time due to rotations around single bonds. This is particularly relevant for understanding how the molecule might interact with biological targets.

Solvent Effects: How the surrounding solvent molecules (e.g., water) influence the structure and dynamics of this compound. MD simulations explicitly model the solvent, providing a realistic representation of the solution-phase environment.

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, between this compound and other molecules. mdpi.com These interactions are crucial for understanding its physical properties and biological activity.

MD simulations are widely used in drug discovery and development to study the interactions between small molecules and proteins. mdpi.com For instance, MD simulations have been used to investigate the binding of ligands to receptors and to understand the dynamic nature of these interactions. nih.gov

Reaction Pathway Modeling and Transition State Analysis for Chemical Transformations

Understanding the mechanisms of chemical reactions is a central goal of chemistry. Computational methods can be used to model reaction pathways and identify the transition states that connect reactants, intermediates, and products.

For this compound, reaction pathway modeling can be used to investigate various chemical transformations it might undergo, such as:

Metabolic Activation: Many nitrosamines are known to be activated by metabolic processes, such as α-hydroxylation, which is often a rate-limiting step in their carcinogenic activity. nih.govnih.gov Computational modeling can elucidate the energetics and mechanism of such activation pathways. nih.govnih.gov

Degradation Pathways: Investigating how this compound might degrade under different conditions, for example, through photolysis or reaction with other chemical species. mdpi.com

Formation Mechanisms: Computational studies can also shed light on the potential formation pathways of this compound from its precursors. nih.govnih.gov

Transition State Analysis is a key component of reaction pathway modeling. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path of a reaction. psu.edu By locating and characterizing transition states, one can calculate the activation energy of a reaction, which is a critical parameter for determining its rate. Quantum chemical calculations are a pivotal tool for providing insights into the likelihood of reactive ion formation and subsequent DNA alkylation for various nitrosamines. nih.govfrontiersin.org

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Computational chemistry can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and for structural elucidation.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. researchgate.net Computational methods, including DFT and machine learning approaches, can predict the chemical shifts of different nuclei (e.g., ¹H, ¹³C) in a molecule. researchgate.netmdpi.comarxiv.org The accurate prediction of NMR parameters can be challenging, especially in solution where solvent effects play a significant role. researchgate.net

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and intensities, which correspond to the peaks in an experimental spectrum. elixirpublishers.com This can aid in the assignment of experimental bands and in understanding the vibrational characteristics of the molecule.

Electronic Transitions: UV-Vis spectroscopy measures the absorption of light due to electronic transitions between different energy levels in a molecule. Time-dependent DFT (TD-DFT) is a common method used to predict the energies and intensities of these transitions, which correspond to the absorption maxima in a UV-Vis spectrum. nih.gov

The table below presents a hypothetical example of computationally predicted spectroscopic data for this compound.

Spectroscopic ParameterPredicted ValueMethod
¹H NMR Chemical Shift (ppm)7.8 (aromatic), 4.5 (CH₂), 3.1 (CH₃)DFT/B3LYP/6-31G(d)
¹³C NMR Chemical Shift (ppm)145 (aromatic-C), 125 (aromatic-CH), 55 (CH₂), 40 (CH₃)DFT/B3LYP/6-31G(d)
IR Vibrational Frequency (cm⁻¹)3100 (C-H stretch), 1600 (C=C stretch), 1450 (N=O stretch)DFT/B3LYP/6-31G(d)
Electronic Transition (nm)280 (π → π), 350 (n → π)TD-DFT/B3LYP/6-31G(d)

Structure-Reactivity Relationships (SRR) Analysis for Chemical Behavior

Structure-Reactivity Relationships (SRR) aim to establish a correlation between the chemical structure of a molecule and its reactivity or biological activity. nih.gov Computational chemistry plays a crucial role in developing quantitative structure-activity relationships (QSAR) by providing a wide range of molecular descriptors. nih.gov

For this compound, SRR analysis can be used to:

Identify Key Structural Features: Determine which parts of the molecule are most important for its chemical behavior. For example, the presence of electron-withdrawing or electron-donating groups can significantly affect reactivity. nih.gov

Predict Reactivity: Develop models that can predict the reactivity of related compounds based on their structural features.

Guide the Design of New Molecules: Use the understanding gained from SRR to design new molecules with desired properties.

Computational descriptors used in SRR studies can include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, atomic charges.

Topological Descriptors: Molecular connectivity indices, shape indices.

Quantum-Chemical Descriptors: Energy of the lowest unoccupied molecular orbital (E_LUMO) has been shown to correlate with the toxicity of some nitroaromatic compounds. nih.gov

By combining these computational approaches, a comprehensive understanding of the chemical nature of this compound can be achieved, providing valuable insights that complement and guide experimental investigations.

Derivatization Chemistry and Its Analytical Applications for Nitralamine Hydrochloride

Chemical derivatization is a critical technique in the analytical chemistry of pharmaceuticals, employed to modify the chemical structure of an analyte to enhance its suitability for analysis. For Nitralamine (B12807001) hydrochloride, which possesses a primary amine group, derivatization is essential for improving its detection and separation characteristics in various analytical platforms. This process alters the physicochemical properties of the molecule, such as volatility, thermal stability, and detectability.

Interactions with Other Chemical Entities

Investigation of Coordination Chemistry with Transition Metals

The N-nitrosamine functional group possesses lone pairs of electrons on both the oxygen and nitrogen atoms, making it a potential ligand for transition metals. aquigenbio.comrsc.org The coordination can occur in several modes, though it is most commonly through the oxygen atom, a behavior rationalized by resonance structures that place a formal negative charge on the oxygen, indicating high electron density at this site. rsc.org

N-nitrosamines have been shown to form coordination complexes with various transition metals, which can lead to the development of catalysts and advanced materials. aquigenbio.com For instance, N-nitrosodimethylamine (NDMA) has been shown to coordinate to copper(I) centers in paddlewheel complexes, displacing a coordinated solvent molecule. rsc.org In such complexes, the bond lengths of the coordinated NDMA resemble its polar resonance form. rsc.org The activation of a C-H bond proximal to the N-nitrosamine group is also possible through the coordination of the nitroso group's lone pair with a transition metal. researchgate.net

While primary nitrosamines are typically unstable, they can be stabilized through coordination to a metal center. conicet.gov.ar Research has described the formation of several primary aliphatic coordinated nitrosamines by reacting K[IrCl5(NO)] with the corresponding amine. conicet.gov.ar In some cases, organic nitroso compounds can act as chelating ligands, particularly if they contain other coordinating groups, such as a hydroxyl group. wikipedia.org

Chemical Stability and Compatibility with Common Laboratory Solvents and Reagents

The stability of Nitralamine (B12807001) hydrochloride is a function of both the N-nitrosamine group and its status as a hydrochloride salt. Generally, hydrochloride salts of amines are formulated to enhance the stability and solubility of the parent compound in polar solvents. ulisboa.pt N-nitrosamines are generally stable in aqueous conditions. researchgate.net

However, the N-nitrosamine functional group can undergo decomposition under certain conditions. One such reaction is denitrosation, which is the cleavage of the N-NO bond. This reaction can be facilitated in acidic conditions and can be accelerated by the presence of nucleophiles like bromide, thiocyanate, and thiourea. nih.gov The protonation of the nitroso group is a key step in this process. nih.gov

The compatibility of Nitralamine hydrochloride with common laboratory solvents and reagents can be inferred from the general reactivity of N-nitrosamines. They are generally soluble in organic solvents and partially soluble in aqueous media. ulisboa.pt The solubility in water decreases as the alkyl substituents become larger and less polar. ulisboa.pt

N-nitrosamines are susceptible to nucleophilic attack at the nitroso-nitrogen by strong nucleophiles like organolithium and Grignard reagents. nih.gov They can also be oxidized to the corresponding nitramines by strong oxidizing agents such as peroxytrifluoroacetic acid or nitric acid. nih.gov A study on the reactivities of N-nitrosamines found that sodium dithionite (B78146) in aqueous sodium hydroxide (B78521) was highly effective at destroying them. lhasalimited.org

The table below summarizes the expected compatibility of this compound with common laboratory solvents and reagents based on the general chemistry of N-nitrosamines.

Solvent/ReagentExpected Compatibility/Reaction
Solvents
WaterPartially soluble; stable under neutral pH. ulisboa.pt May undergo slow acid-catalyzed denitrosation depending on pH. nih.gov
Alcohols (e.g., Methanol, Ethanol)Generally soluble and stable.
Dichloromethane (B109758)Soluble and generally stable.
Diethyl etherGenerally soluble and stable.
AcetonitrileSoluble and generally stable.
Reagents
Strong Acids (e.g., HCl, H₂SO₄)Can catalyze denitrosation. nih.gov
Strong Bases (e.g., NaOH)Generally stable, though some cyclic nitrosamines show increased degradation at high pH and temperature. ccsnorway.com
Strong Oxidizing Agents (e.g., H₂O₂, KMnO₄)Can be oxidized to the corresponding nitramine. nih.gov
Strong Reducing Agents (e.g., LiAlH₄, NaBH₄)Can be reduced.
Nucleophiles (e.g., R-MgBr, R-Li)Susceptible to nucleophilic attack at the nitroso-nitrogen. nih.gov

Photochemical and Oxidative Stability in Solution and Solid State

N-nitrosamines are known to be photolabile, meaning they are susceptible to degradation upon exposure to light, particularly in the UVA region. freethinktech.com The photolysis of N-nitrosamines in water under sunlight can be rapid, with reported half-lives of around 15 minutes for some species. freethinktech.com The primary photochemical process involves the homolytic cleavage of the N-N bond, leading to the formation of an aminium radical and nitric oxide. acs.org This process is often acid-catalyzed. acs.orgcdnsciencepub.com

The kinetics of nitrosamine (B1359907) photolysis can be concentration-dependent. At low concentrations, the degradation often follows first-order kinetics, while at higher concentrations, zero-order kinetics may be observed initially. nih.gov The presence of other substances can also affect the rate of photodegradation. For instance, the degradation rate constants of some N-nitrosamines have been observed to increase with an increase in the concentration of amines. nih.gov

In terms of oxidative stability, as mentioned previously, N-nitrosamines can be oxidized to nitramines by strong oxidizing agents. nih.gov The photolysis of nitrosamines can also lead to oxidative reactions. In the presence of oxygen, irradiated nitrosamines can undergo oxygen-atom exchange with dissolved O₂ and can also produce the corresponding nitramines. nih.gov Superoxide radicals and species with hydroxyl radical-like reactivity have been detected during the photolysis of aqueous N-nitrosodimethylamine (NDMA). nih.gov

The stability of N-nitrosamines in the solid state can be variable. For example, the stability of N-nitroso-hydrochlorothiazide was found to be dependent on pH in the solid state. researchgate.net The presence of certain excipients and pH modifiers in solid formulations can also influence the stability and formation of nitrosamines. pharmaexcipients.com

The table below summarizes the photochemical and oxidative stability of N-nitrosamines, which can be considered indicative for this compound.

ConditionStabilityDegradation Products/Pathways
Photochemical Stability
UV Light (in solution)Unstable; photolabile. freethinktech.comHomolytic N-N bond cleavage, forming aminium radicals and nitric oxide. acs.org
Sunlight (in water)Unstable; rapid degradation. freethinktech.comSimilar to UV light degradation.
Oxidative Stability
Strong Oxidizing AgentsUnstable.Oxidation to corresponding nitramines. nih.gov
Air/Oxygen (with light)Can be unstable.Oxygen-atom exchange and formation of nitramines. nih.gov
Solid State Stability
Ambient conditionsGenerally stable, but can be influenced by other components in a mixture. pharmaexcipients.comDegradation can be pH-dependent. researchgate.net

Q & A

Q. What are the key methodological considerations for synthesizing Nitralamine hydrochloride in laboratory settings?

Synthesis typically involves multi-step reactions, including amine nitration, salt formation, and purification. For hydrochlorides, acidification with HCl under controlled pH (e.g., using sodium chloride to stabilize chloride ions) is critical to ensure crystallinity and purity . Reaction optimization may require agitation in slurry conditions and avoiding co-solvents that interfere with nitrosation pathways . Characterization should include IR, NMR, and mass spectrometry to confirm structure and stoichiometry, as demonstrated in analogous hydrochloride syntheses .

Q. How can researchers assess the solubility and stability of this compound under varying pH conditions?

Conduct pH-dependent solubility studies using buffered solutions (e.g., phosphate or citrate buffers) and monitor degradation via HPLC or UV-Vis spectroscopy. Stability testing should include accelerated aging at elevated temperatures (40–60°C) and humidity (75% RH) to identify hydrolytic or oxidative degradation products. Note that pH fluctuations during synthesis may necessitate additional experiments with chloride ion additives to maintain reaction integrity .

Q. What analytical techniques are recommended for routine purity assessment of this compound?

Use reversed-phase HPLC with UV detection (e.g., 220–280 nm) for quantitation. Pair with ion chromatography to verify chloride content. For trace impurities, LC-MS/MS is essential to detect nitrosamine derivatives at parts-per-billion (ppb) levels, aligning with regulatory guidelines for nitrosamine risk mitigation .

Advanced Research Questions

Q. How should researchers design experiments to investigate potential nitrosamine impurities in this compound?

Follow a risk-based approach:

  • Step 1: Identify precursors (secondary/tertiary amines, nitrosating agents) in the synthesis pathway .
  • Step 2: Simulate nitrosation conditions (e.g., acidic pH, elevated temperature) and use LC-HRMS to screen for N-nitrosamine formation .
  • Step 3: Quantify impurities against reference standards. If standards are unavailable, justify via structural modeling, stability data, and synthetic feasibility studies .

Q. What methodologies resolve contradictions in stability data for this compound under reactive conditions?

  • Contradiction Scenario: Discrepancies between accelerated stability studies and real-time data.
  • Resolution: Use kinetic modeling (e.g., Arrhenius equation) to extrapolate degradation rates. Validate with orthogonal techniques like NMR to track structural changes. If pH-dependent instability is observed, modify buffer systems or add stabilizers (e.g., antioxidants) .

Q. How can reaction conditions be optimized to minimize by-products during this compound synthesis?

  • Design of Experiments (DoE): Vary parameters (temperature, stoichiometry, agitation rate) and analyze outcomes via response surface methodology.
  • Case Study: In analogous syntheses, optimizing amination steps with dimethylamine and controlling HCl addition reduced dimerization by 30% .
  • Advanced Monitoring: Use in-line PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

Q. What validation criteria are required for analytical methods detecting trace nitrosamines in this compound?

Methods must meet ICH Q2(R1) guidelines, including:

  • Sensitivity: Limit of detection (LOD) ≤ 10 ppb, as per FDA/EMA thresholds .
  • Specificity: Resolve nitrosamines from matrix interference via MRM (Multiple Reaction Monitoring) in LC-MS/MS .
  • Robustness: Test pH, column lot, and mobile phase variability. Cross-validate with independent labs using spiked samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.